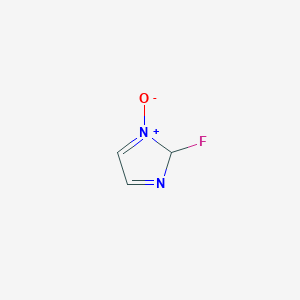![molecular formula C12H18N2Si B14173614 1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- CAS No. 1354703-54-0](/img/structure/B14173614.png)
1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity. This particular compound features a cyclopropyl group, a methyl group, and a trimethylsilyl-ethynyl group, making it a compound of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- can be achieved through several methods. One common approach involves the cyclocondensation of enaminodiketones with hydrazine derivatives. For instance, the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine can yield pyrazole derivatives in good yields . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. The use of catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, can provide high yields of pyrazole derivatives with minimal byproducts . Additionally, the use of mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones offers a broad range of pyrazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO to form pyrazole derivatives.
Reduction: Reduction reactions can be performed using hydrazine derivatives to yield pyrazoline intermediates.
Substitution: The compound can undergo substitution reactions with aryl halides in the presence of copper powder and ligands like L-(-)-Quebrachitol.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, oxygen, hydrazine derivatives, and aryl halides. Reaction conditions often involve mild temperatures and the use of catalytic systems to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes like alcohol dehydrogenase, making them useful as antidotes in cases of methanol and ethylene glycol poisoning . The compound’s unique structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 1-Methyl-1H-pyrazol-5-ol
- 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-, (βR)-
Uniqueness
1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- is unique due to its combination of a cyclopropyl group, a methyl group, and a trimethylsilyl-ethynyl group. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1354703-54-0 |
|---|---|
Fórmula molecular |
C12H18N2Si |
Peso molecular |
218.37 g/mol |
Nombre IUPAC |
2-(5-cyclopropyl-1-methylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H18N2Si/c1-14-12(10-5-6-10)11(9-13-14)7-8-15(2,3)4/h9-10H,5-6H2,1-4H3 |
Clave InChI |
IBPXZDHPMXQZGY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)C#C[Si](C)(C)C)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
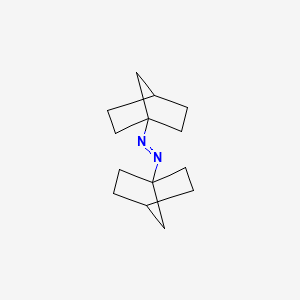
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
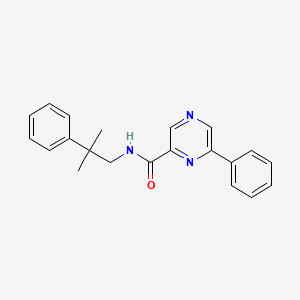
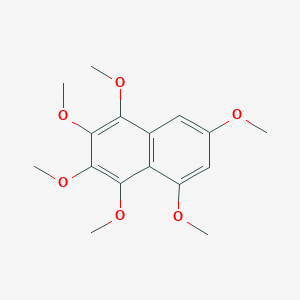
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)


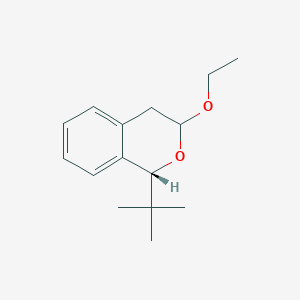
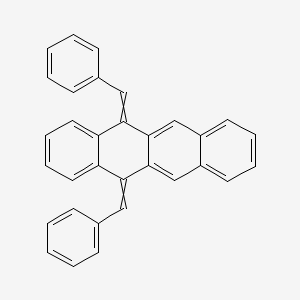
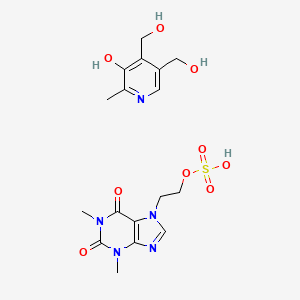
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)

